molecular formula C12H17N3O B13777982 6-tert-butyl-3-propan-2-yl-[1,2]oxazolo[5,4-d]pyrimidine CAS No. 67239-26-3

6-tert-butyl-3-propan-2-yl-[1,2]oxazolo[5,4-d]pyrimidine

Cat. No.: B13777982
CAS No.: 67239-26-3
M. Wt: 219.28 g/mol
InChI Key: RDDMWSDWKDYTNW-UHFFFAOYSA-N
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Description

6-tert-butyl-3-propan-2-yl-[1,2]oxazolo[5,4-d]pyrimidine is a heterocyclic compound that belongs to the class of oxazolo[5,4-d]pyrimidines This compound is characterized by its unique structure, which includes a tert-butyl group and a propan-2-yl group attached to the oxazolo[5,4-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-tert-butyl-3-propan-2-yl-[1,2]oxazolo[5,4-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane (DCM) and catalysts to facilitate the cyclization process .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-tert-butyl-3-propan-2-yl-[1,2]oxazolo[5,4-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

6-tert-butyl-3-propan-2-yl-[1,2]oxazolo[5,4-d]pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-tert-butyl-3-propan-2-yl-[1,2]oxazolo[5,4-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 6-tert-butyl-3-isopropylisoxazolo[5,4-d]pyrimidine
  • tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate
  • 2-(二叔丁基膦)-3,6-二甲氧基-2’-4’-6’三-1-丙基-1,1’-双苯基

Uniqueness

6-tert-butyl-3-propan-2-yl-[1,2]oxazolo[5,4-d]pyrimidine is unique due to its specific structural features, such as the presence of both tert-butyl and propan-2-yl groups.

Properties

CAS No.

67239-26-3

Molecular Formula

C12H17N3O

Molecular Weight

219.28 g/mol

IUPAC Name

6-tert-butyl-3-propan-2-yl-[1,2]oxazolo[5,4-d]pyrimidine

InChI

InChI=1S/C12H17N3O/c1-7(2)9-8-6-13-11(12(3,4)5)14-10(8)16-15-9/h6-7H,1-5H3

InChI Key

RDDMWSDWKDYTNW-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NOC2=NC(=NC=C12)C(C)(C)C

Origin of Product

United States

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